![molecular formula C19H20O7 B076216 Elephantopin CAS No. 13017-11-3](/img/structure/B76216.png)
Elephantopin
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Overview
Description
Elephantopin is a gamma-lactone.
Scientific Research Applications
Anticancer Properties
Elephantopin and its analogs, particularly deoxythis compound, have demonstrated significant anticancer activity against various cancer cell lines. Research indicates that these compounds exhibit cytotoxic effects through multiple mechanisms.
In Vitro Studies
- Cytotoxicity : Deoxythis compound has shown strong cytotoxic effects on several cancer cell lines, including:
- Mechanisms of Action :
In Vivo Studies
In vivo experiments have further validated the anticancer potential of deoxythis compound:
- Tumor Growth Inhibition : Studies on murine models have shown that deoxythis compound significantly reduces tumor growth rates in breast adenocarcinoma models (MCF-7 and TS/A) and enhances survival times .
- Metastasis Suppression : Research indicates that deoxythis compound is more effective than paclitaxel in suppressing lung metastasis from mammary tumors .
Traditional Uses and Ethnopharmacology
Beyond its anticancer properties, Elephantopus scaber has been traditionally used for various ailments:
- Treatment of fever, diuresis stimulation, and bladder stone elimination.
- Anti-inflammatory and analgesic properties have also been documented .
Future Directions and Research Opportunities
Given the promising results from existing studies, further research is warranted to explore:
- Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : To elucidate the detailed pathways involved in its anticancer effects.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and therapeutic efficacy.
Properties
CAS No. |
13017-11-3 |
---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1 |
InChI Key |
WIQOUTANBFOBPB-KIVXNUBRSA-N |
SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O |
Canonical SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Synonyms |
elephantopin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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